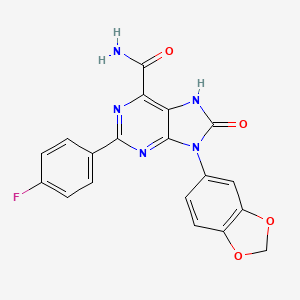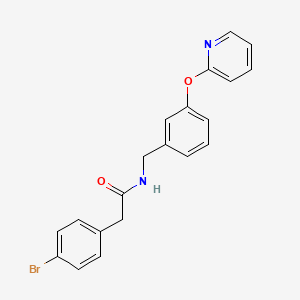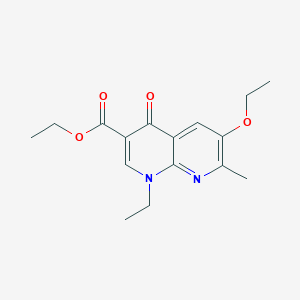
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, also known as BDF 6106, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. The compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to 9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide often involves complex reactions to introduce specific functional groups that may enhance biological activity or solubility. For instance, a study by Sailaja Rani Talupur et al. (2021) discusses the synthesis of a series of tetrazol-thiophene carboxamides, highlighting the importance of precise synthetic routes in obtaining compounds with desired properties. This research underscores the synthetic strategies that could be applicable to derivatives of this compound for varied scientific applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activities
Compounds structurally similar to this compound have been evaluated for their antimicrobial and anticancer activities. For example, N. Desai et al. (2013) synthesized fluorobenzamides showing promising antimicrobial activity, suggesting the potential for derivatives of the compound to possess similar biological activities (Desai, Rajpara, & Joshi, 2013). Similarly, M. Núñez et al. (2006) reported on the anticarcinogenic potential of certain purine derivatives, highlighting the relevance of purine-based structures in the development of new anticancer agents (Núñez et al., 2006).
Propiedades
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O4/c20-10-3-1-9(2-4-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-5-6-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMROJITGNZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)
![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)
![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764106.png)




![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)